molecular formula C11H14O2 B091024 1-Phenylethyl propionate CAS No. 120-45-6

1-Phenylethyl propionate

Cat. No.: B091024
CAS No.: 120-45-6
M. Wt: 178.23 g/mol
InChI Key: WCIQNYOXLZQQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl propionate, also known as styrallyl propionate, is an organic ester compound with the molecular formula C11H14O2. It is a colorless to yellowish liquid with a sweet, floral aroma reminiscent of gardenia and jasmine. This compound is commonly used in the fragrance and flavor industries due to its pleasant scent and taste.

Biochemical Analysis

Biochemical Properties

1-Phenylethyl propionate is a short-chain fatty acid ester. It is known to interact with various enzymes and proteins, although specific interactions have not been extensively studied. The compound’s role in biochemical reactions is primarily related to its function as a flavoring agent .

Cellular Effects

Propionate is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in tissues . It is also known to have protective effects on the blood-brain barrier .

Molecular Mechanism

It is known that the compound has a floral, sweet, green odor, suggesting that it may interact with olfactory receptors .

Temporal Effects in Laboratory Settings

Its physical properties such as boiling point and density have been measured .

Metabolic Pathways

This compound is likely metabolized through ester hydrolysis, resulting in the formation of 1-phenylethanol and propionic acid. Propionic acid is further metabolized via the propionyl-CoA pathway .

Transport and Distribution

Given its lipophilic nature (log Pow = 3.06 ), it is likely to passively diffuse across cell membranes.

Subcellular Localization

Due to its lipophilic nature, it may localize in lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl propionate can be synthesized through the esterification of 1-phenylethanol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl propionate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1-phenylethanol and propionic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 1-phenylethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: 1-Phenylethanol and propionic acid.

    Reduction: 1-Phenylethanol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

1-Phenylethyl propionate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and low toxicity.

    Industry: Widely used in the fragrance and flavor industries to impart floral and fruity notes to products.

Comparison with Similar Compounds

1-Phenylethyl propionate can be compared to other esters with similar structures and properties:

    Ethyl acetate: A common ester with a fruity aroma, used in flavorings and solvents.

    Methyl benzoate: Known for its sweet, floral scent, used in perfumes and flavorings.

    Isopropyl butyrate: Has a fruity odor, used in fragrance formulations.

Uniqueness: this compound stands out due to its specific floral aroma, which is more reminiscent of gardenia and jasmine compared to the fruity notes of ethyl acetate and isopropyl butyrate. Its use in high-end fragrances and flavorings highlights its unique olfactory properties.

Properties

IUPAC Name

1-phenylethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-11(12)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQNYOXLZQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047091
Record name 1-Phenylethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a fruity, floral, sweet, green odour
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

91.00 to 92.00 °C. @ 5.00 mm Hg
Record name 1-Phenylethyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.002-1.009
Record name alpha-Methylbenzyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/795/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

120-45-6
Record name 1-Phenylethyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylethyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylethyl propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.-methyl-, 1-propanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenylethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylethyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHYLBENZYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A62A7WWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Phenylethyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylethyl propionate
Reactant of Route 2
Reactant of Route 2
1-Phenylethyl propionate
Reactant of Route 3
Reactant of Route 3
1-Phenylethyl propionate
Reactant of Route 4
Reactant of Route 4
1-Phenylethyl propionate
Reactant of Route 5
Reactant of Route 5
1-Phenylethyl propionate
Reactant of Route 6
Reactant of Route 6
1-Phenylethyl propionate
Customer
Q & A

Q1: What enzymatic reactions involving 1-Phenylethyl Propionate have been studied, and what are their industrial applications?

A1: Recent research has focused on utilizing enzymes, particularly lipases, for the stereoselective hydrolysis and transesterification of this compound. [, , , ] This is particularly relevant for obtaining enantiomerically pure compounds. For instance, lipase from Pseudomonas sp. has demonstrated high enantioselectivity in both hydrolysis of this compound and transesterification with vinyl acetate. [, ] These reactions are crucial in producing single enantiomers of 1-phenyl alcohols, which are building blocks for various pharmaceuticals and fine chemicals. []

Q2: How does the choice of enzyme and reaction conditions affect the enantioselectivity of this compound transformations?

A2: Research shows that the enzyme origin and reaction parameters significantly influence the stereoselectivity of this compound reactions. For example, Candida antarctica lipase B (CALB) exhibited high activity in resolving racemic 1-Phenylethanol in an ionic liquid/supercritical carbon dioxide biphasic system. [] Additionally, the study involving lipase from Pseudomonas sp. highlighted the impact of factors like temperature, pH, and substrate concentration on both reaction rate and enantioselectivity. [] These findings underscore the importance of optimizing reaction conditions for desired stereochemical outcomes.

Q3: What are the advantages of using enzyme membrane reactors for this compound transformations?

A3: Employing enzyme membrane reactors for this compound conversions offers several advantages. Studies have demonstrated the effectiveness of immobilizing lipases, such as the one from Pseudomonas sp., within polyamide membranes. [, ] This immobilization allows for continuous operation, simplifies product separation, and enhances enzyme stability for multiple uses. Furthermore, controlling membrane hydrophobicity can impact reactor performance, highlighting its potential for optimization. []

Q4: Beyond traditional organic solvents, what alternative media have been explored for this compound transformations?

A4: Researchers are actively exploring greener alternatives to traditional organic solvents for this compound reactions. One promising avenue involves using ionic liquids, either alone or in combination with supercritical carbon dioxide. [, ] For example, a study successfully employed the ionic liquid butyltrimethyl ammonium (bis(trifluoromethane)sulfonyl imine) ([btma][NTf2]) for CALB-catalyzed kinetic resolution of racemic 1-Phenylethanol. [] This approach offers environmental benefits while maintaining or even enhancing reaction efficiency.

Q5: What is the significance of studying the ternary liquid-liquid equilibria involving this compound?

A5: Understanding the ternary liquid-liquid equilibria for mixtures containing this compound, an ionic liquid, and other organic compounds (like vinyl propionate or propionic acid) is crucial for designing and optimizing separation processes. [] This knowledge is particularly relevant for developing efficient downstream processing strategies following enzymatic reactions, contributing to the overall sustainability and economic viability of these processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.